Acetylcholine-1,1,2,2-d4 bromide

Übersicht

Beschreibung

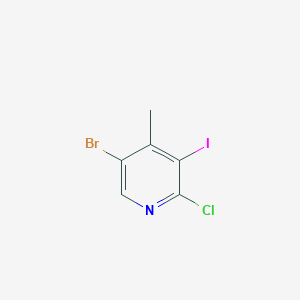

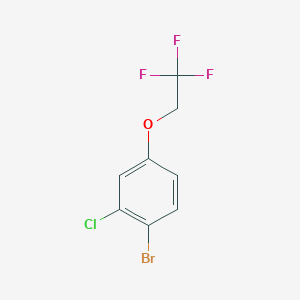

Acetylcholine-1,1,2,2-d4 Bromide is the labelled analogue of Acetylcholine Bromide, which is an endogenous neurotransmitter at cholinergic synapses . It has a molecular formula of C7H12D4NO2Br and a molecular weight of 230.14 .

Molecular Structure Analysis

The IUPAC name for this compound is (2-acetyloxy-1,1,2,2-tetradeuterioethyl)-trimethylazanium;bromide . The InChI key is ZEHGKSPCAMLJDC-NXMSQKFDSA-M .Physical and Chemical Properties Analysis

This compound is an off-white solid . It is slightly soluble in methanol and water .Wissenschaftliche Forschungsanwendungen

Theoretical Studies and Structural Analysis

Acetylcholine halides, including bromide variants, have been subjects of computational studies aiming to understand their structural, electronic, and vibration properties. A study by Gordienko, Gordienko, and Zhuravlev (2022) utilized first-principle methods and density functional theory to explore the properties of acetylcholine bromide. Their work contributed to a deeper understanding of the optimized parameters of the crystal lattice, atomic coordinates, bond lengths, valence and torsion angles, and the electronic structure of acetylcholine halides. This type of research is foundational for further explorations in the realm of biologically active compounds and complex biological systems, as it provides insights into the basic properties of these molecules (Gordienko, Gordienko, & Zhuravlev, 2022).

Role in Airway Diseases and Treatments

Acetylcholine is implicated in the regulation of bronchoconstriction and mucus secretion in airway diseases. Studies have indicated that muscarinic receptors, including those affected by acetylcholine bromides, are central in this process. Long-acting muscarinic receptor antagonists (LAMAs), which can have bromide components, have been approved for the treatment of chronic obstructive pulmonary disease (COPD) in Europe. The understanding of acetylcholine's role in airway diseases and its influence on muscarinic receptors is crucial for developing effective treatments for conditions like COPD and asthma. Papers by Alagha et al. (2014) and Kistemaker and Gosens (2015) delve into the involvement of acetylcholine and its receptors in airway diseases, offering insights that can aid in the development of targeted therapies (Alagha et al., 2014); (Kistemaker & Gosens, 2015).

Analytical Applications in Neurochemistry

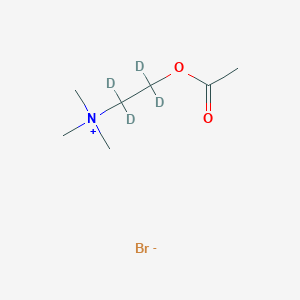

The measurement of acetylcholine in biological samples is critical for neurochemical analysis. A paper by Prokai, Fryčák, Stevens, and Nguyen (2008) discussed an LC–MS–MS method for measuring acetylcholine using a tetradeuterated analogue (ACh-1,1,2,2-d4) as an internal standard. The development of such analytical techniques is essential for neurochemical research, as it allows for precise quantification of neurotransmitters and their analogues in various mediums (Prokai, Fryčák, Stevens, & Nguyen, 2008).

Wirkmechanismus

- Role : In the peripheral nervous system (PNS), ACh activates muscle contraction by binding to nicotinic receptors at the neuromuscular junction .

- Muscarinic Receptors : ACh also interacts with muscarinic receptors (M1-M5). For example, BuTAC is a muscarinic receptor agonist that exhibits full agonist activity on M2 receptors and partial agonist activity on M1 and M4 receptors .

Target of Action

Mode of Action

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Acetylcholine-1,1,2,2-d4 bromide plays a crucial role in biochemical reactions, particularly in the cholinergic system. It interacts with enzymes such as choline acetyltransferase and acetylcholinesterase. Choline acetyltransferase catalyzes the synthesis of acetylcholine from choline and acetyl-CoA, while acetylcholinesterase breaks down acetylcholine into choline and acetate, terminating the signal transmission . These interactions are essential for neuromuscular and ganglionic transmission, interneuronal communication in the central nervous system, and regulation of membrane permeability .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It binds to nicotinic and muscarinic acetylcholine receptors on the cell surface, triggering a cascade of intracellular events. These events include the activation of second messenger systems, modulation of ion channel activity, and changes in gene expression . The compound’s impact on cellular metabolism is evident in its role in regulating energy production and utilization within cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to acetylcholine receptors, leading to the activation or inhibition of various signaling pathways. At the molecular level, it interacts with nicotinic receptors, causing the opening of ion channels and subsequent depolarization of the cell membrane . Additionally, it binds to muscarinic receptors, which are G-protein-coupled receptors, leading to the activation of downstream signaling cascades . These interactions result in changes in cellular activities, including enzyme activation or inhibition and alterations in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular signaling and function, which are important considerations for in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cholinergic signaling, leading to improved cognitive and neuromuscular functions . At high doses, it may cause toxic effects, including bradycardia, hypotension, and respiratory distress . These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as a neurotransmitter. It is synthesized from choline and acetyl-CoA by choline acetyltransferase and is broken down by acetylcholinesterase into choline and acetate . These metabolic pathways are crucial for maintaining the balance of acetylcholine levels in the nervous system and ensuring proper signal transmission .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The compound’s distribution is influenced by its binding affinity to acetylcholine receptors and its ability to cross the blood-brain barrier .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its effects on cellular function. It is primarily found in synaptic vesicles, where it is stored and released upon neuronal stimulation . The compound’s activity is regulated by post-translational modifications and targeting signals that direct it to specific organelles, ensuring its proper function within the cell .

Eigenschaften

IUPAC Name |

(2-acetyloxy-1,1,2,2-tetradeuterioethyl)-trimethylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO2.BrH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1/i5D2,6D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEHGKSPCAMLJDC-NXMSQKFDSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC(=O)C)[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Bromo-3-fluorophenyl)methyl]azetidine](/img/structure/B1383893.png)

![2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B1383900.png)

![2-[2-(Bromomethyl)-3,4-dichlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1383905.png)

![[2-Bromo-3-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1383909.png)

![4-Bromo-3-[(cyclobutylamino)methyl]phenol](/img/structure/B1383910.png)

![(Meso-1R,5S,6S)-Benzyl 6-Amino-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate Hydrochloride](/img/structure/B1383912.png)